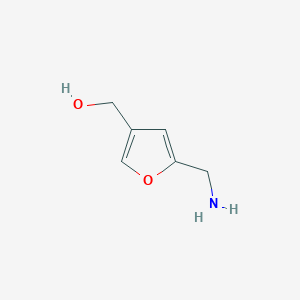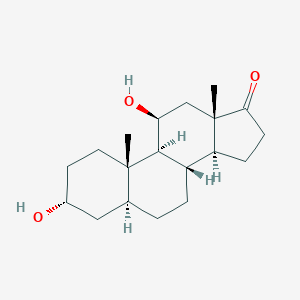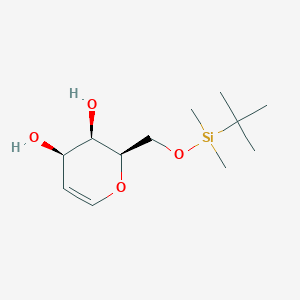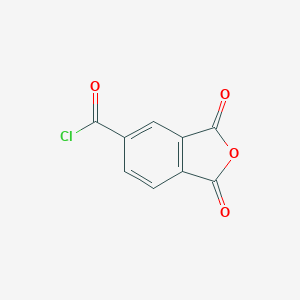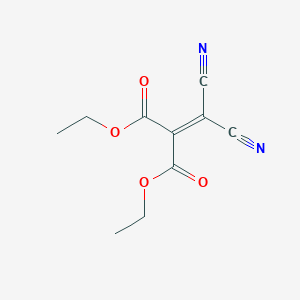
Propanedioicacid,2-(dicyanomethylene)-,1,3-diethylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioicacid,2-(dicyanomethylene)-,1,3-diethylester, commonly known as DCE, is a chemical compound that has gained significant attention in the scientific community due to its versatile properties and potential applications. DCE is a highly reactive molecule that is widely used in the field of organic chemistry for its ability to undergo various chemical reactions.
Mecanismo De Acción
The mechanism of action of DCE is not well understood, but it is believed to act as an electron acceptor due to the presence of the dicyanomethylene group. DCE is known to undergo various chemical reactions, including nucleophilic addition, Michael addition, and cycloaddition reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of DCE. However, it has been reported that DCE exhibits low toxicity and does not have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DCE is its high reactivity, which makes it a useful building block for the synthesis of various organic compounds. However, the high reactivity of DCE can also be a limitation as it can lead to unwanted side reactions. Additionally, DCE is highly sensitive to air and moisture, which can affect its purity and reactivity.
Direcciones Futuras
There are several future directions for the research on DCE, including the development of new synthetic methods, the exploration of its potential applications in materials science and medicinal chemistry, and the investigation of its mechanism of action. One potential application of DCE is in the development of new fluorescent probes for the detection of metal ions. Additionally, the use of DCE in the synthesis of new organic compounds with potential biological activity is an area of interest for future research.
Métodos De Síntesis
The synthesis of DCE involves the reaction between diethyl malonate and malononitrile in the presence of a base, such as sodium ethoxide. The reaction proceeds via the Michael addition mechanism, resulting in the formation of DCE. The purity of DCE can be enhanced by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
DCE has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. DCE is commonly used as a building block for the synthesis of various organic compounds, such as pyridine derivatives, benzimidazole derivatives, and quinoline derivatives. DCE has also been used as a dye sensitizer in solar cells and as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
65305-80-8 |
|---|---|
Nombre del producto |
Propanedioicacid,2-(dicyanomethylene)-,1,3-diethylester |
Fórmula molecular |
C10H10N2O4 |
Peso molecular |
222.2 g/mol |
Nombre IUPAC |
diethyl 2-(dicyanomethylidene)propanedioate |
InChI |
InChI=1S/C10H10N2O4/c1-3-15-9(13)8(7(5-11)6-12)10(14)16-4-2/h3-4H2,1-2H3 |
Clave InChI |
WPXRJHCUCBBBDE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C(C#N)C#N)C(=O)OCC |
SMILES canónico |
CCOC(=O)C(=C(C#N)C#N)C(=O)OCC |
Sinónimos |
diethyl (dicyanomethylidene)propanedioate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



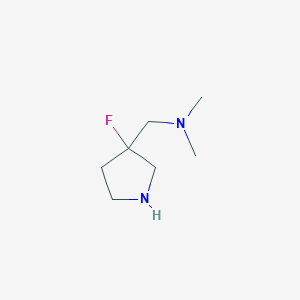
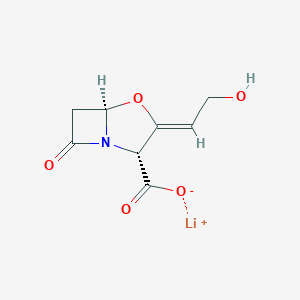
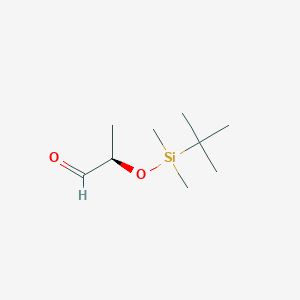
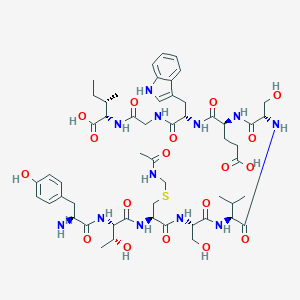
![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)
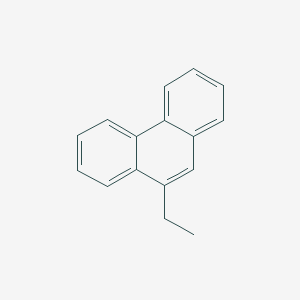
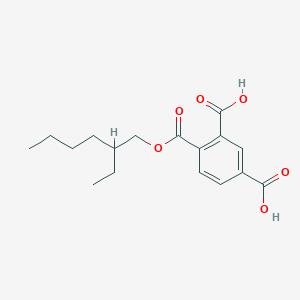
![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)
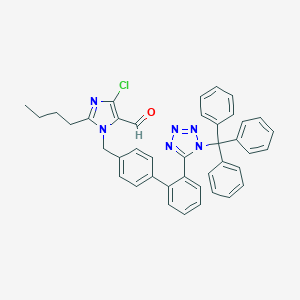
![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)
